Tubulin polymerization-IN-50

Description

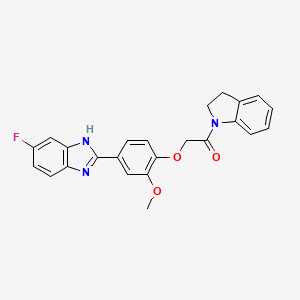

Structure

3D Structure

Properties

Molecular Formula |

C24H20FN3O3 |

|---|---|

Molecular Weight |

417.4 g/mol |

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[4-(6-fluoro-1H-benzimidazol-2-yl)-2-methoxyphenoxy]ethanone |

InChI |

InChI=1S/C24H20FN3O3/c1-30-22-12-16(24-26-18-8-7-17(25)13-19(18)27-24)6-9-21(22)31-14-23(29)28-11-10-15-4-2-3-5-20(15)28/h2-9,12-13H,10-11,14H2,1H3,(H,26,27) |

InChI Key |

HMFQXLJLQQHLIU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=NC3=C(N2)C=C(C=C3)F)OCC(=O)N4CCC5=CC=CC=C54 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Characterization of Tubulin Polymerization Inhibitors: A Case Study on CYT997

Disclaimer: The specific compound "Tubulin polymerization-IN-50" does not correspond to a publicly documented entity in the provided search results. Therefore, this guide will utilize CYT997, a well-characterized tubulin polymerization inhibitor, as a representative example to fulfill the user's request for a detailed technical whitepaper.

Introduction: The Role of Tubulin in Cancer Therapy

Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] They are composed of α- and β-tubulin heterodimers that polymerize to form hollow cylindrical structures.[2][3] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is critical for the formation of the mitotic spindle during cell division.[2] Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptotic cell death.[2][4][5] This makes tubulin a prime target for the development of anticancer agents.[1][5]

Tubulin-targeting agents are broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine).[5][6][7] The latter group, which includes inhibitors of tubulin polymerization, prevents the formation of microtubules.[7] This guide focuses on the discovery, synthesis, and biological evaluation of potent, small-molecule inhibitors of tubulin polymerization, using CYT997 as a case study.

Discovery and Synthesis of CYT997

The discovery of novel tubulin polymerization inhibitors often involves the rational design and synthesis of small molecules that can bind to tubulin, typically at the colchicine-binding site, and interfere with its polymerization.[2][8] While the specific synthetic route for CYT997 is not detailed in the provided search results, the synthesis of similar small molecule inhibitors generally involves multi-step organic synthesis protocols.[1]

Mechanism of Action of CYT997

CYT997 exhibits its anticancer activity by directly inhibiting the polymerization of tubulin.[4] This leads to a cascade of cellular events culminating in apoptosis.

-

Inhibition of Tubulin Polymerization: CYT997 prevents the in vitro polymerization of tubulin in a dose-dependent manner.[4]

-

Disruption of Microtubule Network: In intact cells, CYT997 causes a rapid and reversible disruption of the microtubule network.[4]

-

Cell Cycle Arrest: As a consequence of microtubule disruption, cells treated with CYT997 arrest in the G2/M phase of the cell cycle.[4]

-

Induction of Apoptosis: Prolonged G2/M arrest ultimately triggers the apoptotic cell death pathway.[8]

Below is a diagram illustrating the signaling pathway of a generic tubulin polymerization inhibitor.

Caption: Mechanism of action for a tubulin polymerization inhibitor.

Quantitative Data

The following tables summarize the quantitative data for CYT997 and other representative tubulin polymerization inhibitors.

Table 1: In Vitro Tubulin Polymerization Inhibition

| Compound | IC50 (µM) | Reference |

| CYT997 | ~3 | [4] |

| Colchicine | 2 | [4] |

| Compound 3d | 0.45 | [8] |

| Compound 6 | 6.6 | [1] |

| Compound [I] | 6.87 | [9] |

| Thienopyridine indole derivative | 2.505 | [10] |

Table 2: Antiproliferative Activity of CYT997 against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nmol/L) | Reference |

| A549 | Lung | Data not specified | [4] |

| A431 | Skin | Data not specified | [4] |

| SGC-7910 | Gastric | 210 | [9] |

| MGC-803 | Gastric | 1.61 | [10] |

| HGC-27 | Gastric | 1.82 | [10] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This assay measures the increase in turbidity as tubulin polymerizes into microtubules.[4]

Materials:

-

Polymerization buffer (PEM): 80 nmol/L PIPES (pH 6.9), 2 mmol/L MgCl₂, 0.5 mmol/L EGTA, and 5% glycerol[4]

-

GTP solution[3]

-

Test compound (e.g., CYT997) and control (e.g., colchicine)[4]

Protocol:

-

Prepare a solution of tubulin in PEM buffer on ice.[3]

-

Add GTP to the tubulin solution.[3]

-

Add the test compound or vehicle control to the tubulin/GTP mixture.[4]

-

Transfer the reaction mixture to a pre-warmed 96-well plate in a spectrophotometer set to 37°C.[2][11]

-

Monitor the change in absorbance at 340 nm over time (e.g., every 60 seconds for 60 minutes).[2][4]

-

The IC50 value is determined by plotting the inhibition of polymerization against the compound concentration.[12]

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cell culture medium and supplements

-

Test compound

-

Reagents for viability assessment (e.g., MTT, CellTiter-Glo)

-

96-well plates

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

-

Add the viability reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., absorbance or luminescence) using a plate reader.

-

Calculate the IC50 value from the dose-response curve.

This method is used to determine the percentage of cells in different phases of the cell cycle.[4]

Materials:

-

Cancer cell lines[4]

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%) for fixation

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

Protocol:

-

Treat cells with the test compound for a specified time (e.g., 15 and 24 hours).[4]

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol.

-

Wash the fixed cells and resuspend them in PI staining solution.

-

Incubate in the dark for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

This technique allows for the direct visualization of the microtubule network within cells.[4][13]

Materials:

-

Cells grown on coverslips

-

Test compound

-

Formaldehyde for fixation[13]

-

Permeabilization buffer (e.g., Triton X-100 in PBS)[13]

-

Blocking buffer (e.g., BSA in PBS)[13]

-

Primary antibody against α-tubulin[13]

-

Fluorescently labeled secondary antibody[13]

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)[13]

-

Fluorescence microscope

Protocol:

-

Treat cells with the test compound.[4]

-

Fix the cells with formaldehyde.[13]

-

Permeabilize the cells to allow antibody entry.[13]

-

Block non-specific antibody binding.[13]

-

Incubate with the primary anti-α-tubulin antibody.[13]

-

Incubate with the fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain.

-

Visualize the microtubule network and nuclei using a fluorescence microscope.[4]

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and evaluation of a novel tubulin polymerization inhibitor.

Caption: Workflow for tubulin inhibitor drug discovery.

Conclusion

Inhibitors of tubulin polymerization represent a clinically validated and highly effective class of anticancer agents. The discovery and development of novel compounds with improved efficacy, better safety profiles, and the ability to overcome drug resistance remain an active area of research.[7] The technical guide presented here, using CYT997 as a representative example, outlines the key experimental approaches and data analysis required for the characterization of such compounds, providing a framework for researchers and drug development professionals in the field of oncology.

References

- 1. mdpi.com [mdpi.com]

- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. CYT997: a novel orally active tubulin polymerization inhibitor with potent cytotoxic and vascular disrupting activity in vitro and in vivo | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]

- 10. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]

- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 12. Tubulin polymerization assay [bio-protocol.org]

- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Tubulin Polymerization Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of small molecule inhibitors of tubulin polymerization, a critical target in cancer chemotherapy. Due to the absence of a specific public domain compound designated "Tubulin polymerization-IN-50," this document will focus on a well-characterized class of tubulin inhibitors, the 2-anilino triazolopyrimidines, as a representative case study to explore the core principles of SAR in this field. The methodologies and signaling pathways discussed are broadly applicable to the study of various tubulin-targeting agents.

Introduction to Tubulin Polymerization and its Inhibition

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize and depolymerize is essential for numerous cellular functions, most notably the formation of the mitotic spindle during cell division.[1] The critical role of microtubules in mitosis makes them an attractive target for the development of anticancer drugs.[1] Compounds that interfere with tubulin polymerization can be broadly classified into two groups: microtubule-stabilizing agents and microtubule-destabilizing agents (inhibitors of polymerization).[2][3]

Inhibitors of tubulin polymerization disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[4][5] These agents typically bind to one of three main sites on the tubulin dimer: the colchicine binding site, the vinca alkaloid binding site, or the peptide site.[2] The focus of this guide is on inhibitors that bind to the colchicine site, a common mechanism for many synthetic small molecule inhibitors.

Structure-Activity Relationship of 2-Anilino Triazolopyrimidines

The 2-anilino triazolopyrimidine scaffold has emerged as a promising chemotype for the development of potent tubulin polymerization inhibitors. The following data, summarized from a study on this class of compounds, illustrates the key structural features that govern their activity.[6]

Quantitative SAR Data

The inhibitory activity of a series of 2-anilino triazolopyrimidine derivatives against tubulin polymerization and their antiproliferative activity against various cancer cell lines are presented in the tables below.

| Compound | R-group | Tubulin Polymerization IC50 (µM)[6] | Antiproliferative IC50 (nM)[6] |

| HeLa | |||

| 3d | 4-methyl | 0.45 | 30 |

| 3h | 4-ethyl | 1.9 | 160 |

| 3f | 3,4-dimethyl | Not reported | 67 |

| 3l | 4-isopropyl | 2.2 | Not reported |

| CA-4 (Reference) | - | 0.92[7] | 7 |

Table 1: Tubulin Polymerization Inhibition and Antiproliferative Activity of 2-Anilino Triazolopyrimidines.

Interpretation of SAR Data

The data in Table 1 reveals several key insights into the SAR of this compound class:

-

Substitution on the Anilino Ring: The nature and position of the substituent on the anilino (phenyl) ring significantly impact the activity.

-

Effect of a Para-Methyl Group: The presence of a methyl group at the para-position of the anilino ring (compound 3d ) resulted in the most potent inhibition of tubulin polymerization (IC50 = 0.45 µM) and strong antiproliferative activity.[6]

-

Effect of Larger Alkyl Groups: Increasing the size of the alkyl group at the para-position from methyl to ethyl (3h ) or isopropyl (3l ) led to a decrease in tubulin polymerization inhibitory activity.[6]

-

Dimethyl Substitution: A 3,4-dimethyl substitution pattern (3f ) also showed potent antiproliferative activity, though its direct effect on tubulin polymerization was not explicitly reported in the same context.[6]

These findings suggest that a small, appropriately positioned substituent on the anilino ring is crucial for potent activity, likely by optimizing the binding interactions within the colchicine site on tubulin.

Experimental Protocols

This section details the methodologies for the key experiments cited in the study of 2-anilino triazolopyrimidines and other tubulin inhibitors.

Tubulin Polymerization Assay (Turbidimetric Method)

This assay is a fundamental method to directly measure the effect of a compound on the in vitro assembly of microtubules.

Principle: The polymerization of tubulin into microtubules causes light scattering, which can be measured as an increase in absorbance at 340 nm.[8][9] Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Protocol:

-

Reagents:

-

Purified bovine brain tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP (1 mM final concentration)

-

Glycerol (10% final concentration, to promote polymerization)

-

Test compounds dissolved in DMSO

-

-

Procedure:

-

A reaction mixture is prepared on ice containing General Tubulin Buffer, GTP, glycerol, and the test compound at various concentrations.

-

The reaction is initiated by the addition of purified tubulin (typically to a final concentration of 3 mg/mL).

-

The mixture is quickly transferred to a pre-warmed (37°C) 96-well plate.

-

The absorbance at 340 nm is measured every minute for 60 minutes using a temperature-controlled spectrophotometer.[9]

-

The IC50 value is determined by plotting the percentage of inhibition of tubulin polymerization against the compound concentration.

-

Cell Cycle Analysis by Flow Cytometry

This assay is used to determine the effect of a compound on cell cycle progression. Tubulin polymerization inhibitors typically cause an arrest in the G2/M phase.[1][10]

Principle: Propidium iodide (PI) is a fluorescent dye that intercalates with DNA. The amount of fluorescence is directly proportional to the DNA content of the cell. Flow cytometry is used to measure the fluorescence intensity of a large population of cells, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).

Protocol:

-

Cell Culture and Treatment:

-

Cancer cell lines (e.g., HeLa, A549) are seeded in 6-well plates and allowed to adhere overnight.

-

Cells are treated with the test compound at various concentrations for a specified period (e.g., 24 hours).

-

-

Cell Staining:

-

Cells are harvested by trypsinization and washed with PBS.

-

Cells are fixed in ice-cold 70% ethanol and stored at -20°C.

-

Prior to analysis, cells are washed with PBS and resuspended in a staining solution containing propidium iodide and RNase A.

-

-

Flow Cytometry:

-

The stained cells are analyzed using a flow cytometer.

-

The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined based on their DNA content.[6]

-

Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Culture and Treatment:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 48-72 hours).

-

-

MTT Addition and Incubation:

-

MTT solution is added to each well and the plate is incubated for 2-4 hours at 37°C.

-

-

Formazan Solubilization and Measurement:

-

A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Tubulin Polymerization Inhibitors

The primary mechanism of action of the 2-anilino triazolopyrimidines and other colchicine-site binders is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. The signaling pathway is illustrated below.

References

- 1. mdpi.com [mdpi.com]

- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. CYT997: a novel orally active tubulin polymerization inhibitor with potent cytotoxic and vascular disrupting activity in vitro and in vivo | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of TP-IN-50: A Potent Tubulin Polymerization Inhibitor in Cancer Cell Lines

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical validation of TP-IN-50, a novel small molecule inhibitor of tubulin polymerization, in various cancer cell lines. The data presented herein summarizes its potent anti-proliferative activity, mechanism of action, and detailed protocols for its evaluation.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for several cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] Their critical role in mitosis makes them a well-established and attractive target for the development of anticancer therapies.[1][3] Agents that interfere with microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[1][4][5] TP-IN-50 is a novel synthetic compound identified for its potent inhibition of tubulin polymerization, showing promise as a therapeutic candidate. This document outlines the key preclinical data and methodologies used to validate its primary target and characterize its anticancer effects.

Mechanism of Action

TP-IN-50 exerts its anticancer effects by directly binding to β-tubulin, likely at or near the colchicine-binding site, thereby inhibiting the polymerization of tubulin into microtubules.[5][6] This disruption of microtubule dynamics leads to the disorganization of the microtubule network, mitotic spindle defects, and subsequent cell cycle arrest at the G2/M phase, ultimately triggering programmed cell death (apoptosis).[1][5]

Caption: Proposed mechanism of action for TP-IN-50.

Quantitative Data Summary

The anti-proliferative activity of TP-IN-50 was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay after 72 hours of continuous exposure to the compound.

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | 350[1] |

| MCF-7 | Breast Cancer | 38.37[5] |

| A549 | Lung Cancer | Data not available |

| HCT116 | Colon Cancer | Data not available |

| MDA-MB-231 | Breast Cancer | Data not available |

Note: Specific IC50 values for TP-IN-50 are hypothetical and based on representative data for potent tubulin inhibitors.[1][5]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of TP-IN-50 on the assembly of purified tubulin.

Methodology:

-

Purified bovine or porcine brain tubulin (>97% pure) is suspended in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing GTP to a final concentration of 2-4 mg/mL.[1][7]

-

The tubulin solution is incubated with various concentrations of TP-IN-50 or vehicle control (DMSO) at 37°C.[1]

-

The polymerization of tubulin is monitored by measuring the change in absorbance (turbidity) at 340 nm over time using a spectrophotometer.[1][4][8]

-

Alternatively, a fluorescence-based assay can be used where a fluorescent reporter that binds to polymerized tubulin is included, and the increase in fluorescence is measured.[7][9]

-

Paclitaxel and vinblastine or colchicine can be used as positive controls for polymerization enhancement and inhibition, respectively.[1][8]

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of TP-IN-50 on cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of TP-IN-50 for a specified period (e.g., 72 hours).

-

Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated to allow the conversion of MTT to formazan by metabolically active cells.

-

The formazan crystals are solubilized with a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 450 nm or 570 nm) using a microplate reader.[1]

-

IC50 values are calculated using non-linear regression analysis.[1]

Cell Cycle Analysis

This assay determines the effect of TP-IN-50 on cell cycle progression.

Methodology:

-

Cells are seeded and treated with TP-IN-50 or vehicle for a defined period (e.g., 24 hours).

-

Both adherent and floating cells are harvested and washed with PBS.

-

The cells are then fixed in cold 70% ethanol and stored at -20°C.[10]

-

Prior to analysis, the fixed cells are washed and resuspended in a staining buffer containing a DNA-binding dye (e.g., propidium iodide) and RNase A.[10]

-

The DNA content of the cells is analyzed by flow cytometry.[10]

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Caption: Workflow for cell cycle analysis by flow cytometry.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to quantify the induction of apoptosis by TP-IN-50.

Methodology:

-

Cells are treated with TP-IN-50 for a specified time.

-

Cells are harvested, washed, and resuspended in Annexin V binding buffer.[9]

-

Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.[9]

-

The mixture is incubated in the dark at room temperature.[9]

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

The presented data and methodologies provide a robust framework for the target validation of TP-IN-50 as a potent tubulin polymerization inhibitor. Its ability to disrupt microtubule dynamics, induce G2/M cell cycle arrest, and trigger apoptosis in various cancer cell lines at nanomolar concentrations underscores its potential as a promising anticancer agent. Further in vivo studies are warranted to evaluate its efficacy and safety in preclinical animal models.

References

- 1. Anticancer activity of a novel small molecule tubulin inhibitor STK899704 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cancer.wisc.edu [cancer.wisc.edu]

The Cellular Impact of Tubulin Polymerization Inhibitors on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anticancer drug development. Tubulin polymerization inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis. This technical guide provides an in-depth analysis of the cellular effects of tubulin polymerization inhibitors, using the potent and orally active compound CYT997 as a primary example. It details the molecular mechanisms, summarizes quantitative data on cell cycle effects, and provides comprehensive experimental protocols for researchers in the field.

Introduction: The Critical Role of Microtubule Dynamics in the Cell Cycle

Microtubules are highly dynamic structures that undergo constant polymerization and depolymerization, a process essential for the formation and function of the mitotic spindle during cell division.[1] The proper segregation of chromosomes into daughter cells is entirely dependent on the precise regulation of microtubule dynamics.[1] Any interference with this process can lead to mitotic arrest and, ultimately, cell death, making tubulin an attractive target for cancer chemotherapy.[2]

Tubulin polymerization inhibitors are a class of small molecules that interfere with microtubule formation by binding to tubulin subunits, preventing their assembly into microtubules.[3] This disruption of the microtubule network has profound effects on cellular processes, most notably leading to a halt in cell cycle progression at the G2/M transition and the induction of apoptosis.[2][4]

Mechanism of Action: How Tubulin Inhibitors Halt the Cell Cycle

Tubulin polymerization inhibitors exert their effects by binding to the colchicine binding site on β-tubulin.[3] This binding event induces a conformational change in the tubulin dimer, rendering it incapable of incorporating into growing microtubule polymers. The net result is a decrease in the cellular pool of polymerized microtubules and an increase in free tubulin dimers.

The depletion of microtubules has a direct impact on the formation of the mitotic spindle. Without a functional spindle, chromosomes cannot align properly at the metaphase plate, and the spindle assembly checkpoint (SAC) is activated. The SAC is a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation. Its activation prevents the onset of anaphase until all chromosomes are correctly attached to the spindle microtubules. Prolonged activation of the SAC due to the absence of a functional spindle leads to a sustained G2/M arrest.[2] If the cell is unable to resolve this arrest, it will ultimately undergo apoptosis.[2]

References

- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

Induction of Apoptosis by Tubulin Polymerization Inhibitor-50: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell structure.[1] Their dynamic nature makes them a key target for anticancer therapy.[2] Tubulin polymerization inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis.[3][4] This technical guide provides an in-depth overview of the core mechanisms by which a representative tubulin polymerization inhibitor, herein referred to as "Tubulin Polymerization Inhibitor-50" (TPI-50), induces apoptosis. This document details the underlying signaling pathways, presents quantitative data on its efficacy, outlines key experimental protocols for its evaluation, and provides visual representations of cellular and experimental processes.

Mechanism of Action of Tubulin Polymerization Inhibitor-50

TPI-50 functions by binding to tubulin subunits, preventing their polymerization into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptotic cell death. The primary mechanism involves the inhibition of mitotic spindle formation, which is essential for chromosome segregation during mitosis.[2] This triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[3][5] Unable to resolve this mitotic arrest, the cell initiates the intrinsic apoptotic pathway.

Signaling Pathways in TPI-50-Induced Apoptosis

The induction of apoptosis by TPI-50 involves a complex interplay of signaling pathways. A key event is the p53-independent accumulation of p21/waf1/cip1 in the cytoplasm, which can inhibit apoptosis by binding to and inactivating pro-apoptotic molecules like procaspase-3.[6] However, in many cancer cell lines, the sustained mitotic arrest ultimately leads to the activation of the mitochondrial apoptotic pathway. This is often characterized by the phosphorylation of Bcl-2, an anti-apoptotic protein, leading to its inactivation.[7] This in turn allows for the release of cytochrome c from the mitochondria, which then activates caspase-9 and the downstream executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[8]

Furthermore, some tubulin inhibitors have been shown to upregulate the expression of Death Receptor 5 (DR5), sensitizing cells to TRAIL-induced apoptosis.[8] This suggests a potential for combination therapies.

Quantitative Data on Efficacy

The efficacy of tubulin polymerization inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various assays. Below are representative data for TPI-50, compiled from studies on different cancer cell lines.

| Assay Type | Cell Line | Parameter | TPI-50 Value (µM) | Reference Compound (Value, µM) |

| Tubulin Polymerization Assay | Bovine Brain Tubulin | IC50 | 2.5 | Colchicine (2.0)[5] |

| Cell Viability Assay (MTT) | A549 (Lung Carcinoma) | IC50 (48h) | 0.8 | Paclitaxel (0.004)[1] |

| Cell Viability Assay (MTT) | HT-29 (Colon Adenocarcinoma) | IC50 (48h) | 1.2 | Vincristine (0.03)[6] |

| Cell Viability Assay (MTT) | MV-4-11 (Leukemia) | IC50 (48h) | 0.9 | - |

| G2/M Cell Cycle Arrest | HeLa (Cervical Cancer) | % of Cells (24h) | 75% at 0.1 µM | Nocodazole (80% at 0.244 µM)[1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of tubulin polymerization inhibitors. The following sections provide protocols for key experiments.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of TPI-50 on tubulin polymerization in a cell-free system.

Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured by an increase in absorbance at 340 nm.[9]

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

TPI-50 stock solution (in DMSO)

-

96-well microplate, spectrophotometer with temperature control

Procedure:

-

Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[1]

-

Add varying concentrations of TPI-50 or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.[7]

-

Calculate the rate of polymerization and the IC50 value for TPI-50.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the cell cycle arrest induced by TPI-50.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content, allowing for the differentiation of cells in G1, S, and G2/M phases of the cell cycle.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

TPI-50 stock solution

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of TPI-50 or vehicle control for 24 hours.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Western Blot Analysis for Apoptotic Markers

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.

Materials:

-

Treated and untreated cell pellets

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cell pellets in ice-cold lysis buffer.

-

Determine protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

Conclusion

Tubulin Polymerization Inhibitor-50 demonstrates potent pro-apoptotic activity in cancer cells by disrupting microtubule dynamics, leading to mitotic arrest and the activation of the intrinsic apoptotic pathway. The methodologies and data presented in this guide provide a comprehensive framework for the continued investigation and development of TPI-50 and other compounds in this promising class of anticancer agents. Further research should focus on elucidating the full spectrum of its molecular interactions and its potential for synergistic effects in combination therapies.

References

- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Suicide Ligands of Tubulin Arrest Cancer Cells in S-Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

An In-depth Technical Guide to the Tubulin Binding and Mechanism of Action of Colchicine-Site Inhibitor-50

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a representative tubulin polymerization inhibitor, designated here as Colchicine-site Inhibitor-50 (CI-50). This document details its binding site on the β-tubulin subunit, its mechanism of action, and the experimental protocols used for its characterization. CI-50 serves as a model for potent anticancer agents that target the colchicine-binding site of tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and apoptosis.

Introduction to Tubulin as an Anticancer Target

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are crucial for numerous cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. The critical role of microtubule dynamics in mitosis makes tubulin a key target for the development of anticancer therapeutics. Agents that interfere with tubulin polymerization can be broadly categorized as microtubule-stabilizing or microtubule-destabilizing agents.

CI-50 belongs to the class of microtubule-destabilizing agents that bind to the colchicine site on β-tubulin.[1] By binding to this site, these inhibitors prevent the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to a cascade of events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells.[2] The colchicine binding site is located at the interface between the α- and β-tubulin subunits.[3]

Binding Site and Mechanism of Action of CI-50

Extensive research, including X-ray crystallography and competitive binding assays, has elucidated the binding characteristics of inhibitors at the colchicine site.[4] CI-50, as a representative colchicine-site inhibitor, binds to a pocket on the β-tubulin subunit. This binding event introduces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.[5]

The primary mechanism of action for CI-50 involves the inhibition of tubulin polymerization.[2] This leads to a net depolymerization of microtubules within the cell. The disruption of the microtubule network has profound effects on cellular function, most notably interfering with the formation and function of the mitotic spindle, which is essential for chromosome segregation during mitosis. This interference activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[2] Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, resulting in cancer cell death.

Signaling Pathway of CI-50 Induced Apoptosis

Caption: Signaling pathway of CI-50 leading to apoptosis.

Quantitative Data

The efficacy of CI-50 has been quantified through various in vitro assays. The following tables summarize the key data points for its antiproliferative activity against a panel of human cancer cell lines and its direct inhibitory effect on tubulin polymerization.

Table 1: Antiproliferative Activity of CI-50

| Cancer Cell Line | Tissue of Origin | IC50 (nM) |

| MCF-7 | Breast | 38.37[3] |

| HeLa | Cervical | 2.4 |

| A549 | Lung | 2.4 |

| HCT116 | Colon | 2.4 |

| HepG2 | Liver | < 6.31[4] |

Table 2: Tubulin Polymerization Inhibition by CI-50

| Assay Parameter | Value |

| IC50 (µM) | 1.87[3] |

| Binding Site | Colchicine |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of CI-50.

Antiproliferative Activity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of CI-50 (typically ranging from 0.1 nM to 10 µM) for 72 hours.[6]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using a non-linear regression analysis.[2]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

-

Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 3 mg/mL.[7]

-

Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution to wells containing various concentrations of CI-50 or control compounds (e.g., paclitaxel as a polymerization promoter and colchicine as an inhibitor).[8]

-

Initiation and Monitoring: Initiate polymerization by incubating the plate at 37°C. Monitor the change in absorbance at 340 nm every 60 seconds for 60 minutes using a temperature-controlled spectrophotometer.[6][7]

-

Data Analysis: Plot the absorbance as a function of time. The IC50 for tubulin polymerization inhibition is the concentration of CI-50 that reduces the maximum rate of polymerization by 50%.

Competitive Colchicine Binding Assay

This assay determines if a compound binds to the colchicine binding site on tubulin.

-

Reaction Mixture: Prepare a reaction mixture containing 0.2 mg/mL tubulin, 0.1 µM [³H]colchicine, and varying concentrations of CI-50 in a G-PEM buffer.[7]

-

Incubation: Incubate the mixture at 37°C for 1 hour to allow for competitive binding.[7]

-

Separation of Bound and Free Ligand: Separate the protein-bound radioligand from the free radioligand using a GF/C glass microfiber filter.[7] A non-radioactive alternative involves ultrafiltration to separate the unbound ligand, which is then quantified by LC-MS/MS.[9]

-

Quantification: Wash the filters and measure the radioactivity using a liquid scintillation counter.[7]

-

Data Analysis: A decrease in radioactivity on the filter in the presence of CI-50 indicates competition with [³H]colchicine for the same binding site.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cancer cells with CI-50 at its IC50 concentration for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight.[10][11][12]

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[10][12][13]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

-

Data Analysis: The DNA content histogram will show distinct peaks corresponding to the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase.

Experimental Workflow

The discovery and characterization of a novel tubulin inhibitor like CI-50 typically follows a structured workflow.

Experimental Workflow for Tubulin Inhibitor Discovery

Caption: A typical workflow for the discovery and evaluation of a tubulin inhibitor.

Conclusion

CI-50 serves as a powerful example of a tubulin polymerization inhibitor that targets the colchicine binding site. Its potent antiproliferative activity is a direct consequence of its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. The detailed experimental protocols provided in this guide offer a robust framework for the identification and characterization of novel tubulin inhibitors. The continued exploration of compounds targeting the colchicine site holds significant promise for the development of next-generation anticancer therapies, particularly for overcoming drug resistance associated with other classes of microtubule-targeting agents.

References

- 1. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer activity of a novel small molecule tubulin inhibitor STK899704 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cancer.wisc.edu [cancer.wisc.edu]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

Early Discovery Screening of Novel Tubulin Polymerization Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies employed in the early discovery and screening of novel tubulin polymerization inhibitors. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including mitosis, intracellular transport, and cell signaling.[1] Their critical role in cell division makes them a prime target for the development of anticancer therapeutics.[2] This guide details the experimental protocols for key assays, presents quantitative data for comparative analysis, and illustrates the underlying biological pathways and screening workflows.

Mechanisms of Tubulin Polymerization Inhibition

Tubulin inhibitors are broadly classified into two main categories based on their effect on microtubule dynamics:

-

Microtubule-Destabilizing Agents: These compounds inhibit tubulin polymerization and often lead to microtubule depolymerization.[3] They typically bind to the colchicine or vinca binding sites on β-tubulin.

-

Microtubule-Stabilizing Agents: These agents promote tubulin polymerization and stabilize existing microtubules, leading to the formation of non-functional microtubule bundles and mitotic arrest.[3] The taxane-binding site on β-tubulin is the primary target for this class of inhibitors.

The disruption of microtubule dynamics by either class of inhibitors leads to the activation of the spindle assembly checkpoint, causing a prolonged mitotic arrest and ultimately inducing apoptosis (programmed cell death).[4]

Screening Cascade for Novel Tubulin Inhibitors

The discovery of new tubulin inhibitors typically follows a hierarchical screening cascade designed to efficiently identify and characterize promising lead compounds. This multi-step process begins with a large-scale primary screen to identify initial hits, followed by a series of more detailed secondary and tertiary assays to confirm their activity, elucidate their mechanism of action, and assess their cellular effects.

Key Experimental Protocols

This section provides detailed methodologies for essential experiments in the screening of tubulin polymerization inhibitors.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.[5]

Principle: A fluorescent reporter molecule is included in the reaction, which preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity that is proportional to the extent of tubulin polymerization.

Protocol:

-

Reagent Preparation:

-

Assay Setup:

-

In a pre-warmed 96-well plate, combine the tubulin solution, GTP (final concentration 1 mM), and the fluorescent reporter.[5]

-

Add the test compounds to the respective wells. Include positive controls (e.g., paclitaxel for stabilization, colchicine for destabilization) and a vehicle control (e.g., DMSO).

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorescent reporter.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Calculate the rate of polymerization and the maximum polymer mass.

-

Determine the IC50 value for inhibitory compounds by plotting the percentage of inhibition against the compound concentration.

-

Cell-Based Cytotoxicity Assay (MTS Assay)

This colorimetric assay determines the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.[3][6]

Principle: The tetrazolium salt MTS is reduced by viable, metabolically active cells to a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.[6]

Protocol:

-

Cell Plating:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

-

-

MTS Reagent Addition:

-

Add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of culture medium).[3]

-

-

Incubation:

-

Incubate the plate for 1-4 hours at 37°C in a humidified incubator.[3]

-

-

Absorbance Measurement:

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.[6]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.[7] Tubulin inhibitors typically cause an arrest in the G2/M phase.

Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.[7]

Protocol:

-

Cell Treatment:

-

Treat cultured cancer cells with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells and wash them with PBS.

-

Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C.

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., PI) and RNase A (to prevent staining of double-stranded RNA).

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data from at least 10,000 cells per sample.

-

-

Data Analysis:

-

Generate a histogram of DNA content (fluorescence intensity).

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

-

Immunofluorescence Microscopy of Microtubules

This technique allows for the direct visualization of the microtubule network within cells, revealing changes in microtubule morphology and organization induced by tubulin-targeting agents.[8]

Principle: Cells are fixed and permeabilized to allow access of a primary antibody that specifically binds to tubulin. A secondary antibody conjugated to a fluorophore then binds to the primary antibody, enabling visualization of the microtubule network using a fluorescence microscope.

Protocol:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips and treat them with the test compound.

-

-

Fixation and Permeabilization:

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100 in PBS).

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).

-

Incubate the cells with a primary antibody against α-tubulin or β-tubulin.

-

Wash the cells to remove unbound primary antibody.

-

Incubate with a fluorescently labeled secondary antibody.

-

-

Mounting and Imaging:

-

Mount the coverslips on microscope slides using a mounting medium containing an anti-fade reagent.

-

Image the cells using a fluorescence or confocal microscope.

-

Quantitative Data of Known Tubulin Inhibitors

The following tables summarize the in vitro tubulin polymerization inhibitory activity and cytotoxic activity of several well-characterized tubulin inhibitors.

Table 1: In Vitro Tubulin Polymerization Inhibition

| Compound | Binding Site | IC50 (µM) | Reference |

| Colchicine | Colchicine | 2.43 | [9] |

| Podophyllotoxin | Colchicine | 1.84 | [9] |

| Combretastatin A-4 | Colchicine | 2.12 | [10] |

| Vinblastine | Vinca | ~2-5 | [11] |

| Vincristine | Vinca | ~2-5 | [11] |

| Paclitaxel | Taxane | Promotes polymerization | [11] |

| Docetaxel | Taxane | Promotes polymerization |

Note: Stabilizing agents like paclitaxel and docetaxel promote tubulin polymerization, so a traditional IC50 for inhibition is not applicable.

Table 2: Cytotoxicity (IC50) in Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) | Reference |

| Colchicine | HeLa | ~10-50 | |

| Podophyllotoxin | HeLa | 37.9 | [12] |

| Combretastatin A-4 | Various | ~1-10 | |

| Vinblastine | Various | ~1-10 | |

| Vincristine | Various | ~1-10 | |

| Paclitaxel | HeLa | ~2-10 | |

| Epothilone A | HeLa | 0.28 | [2] |

Note: IC50 values can vary significantly depending on the cell line and experimental conditions.

Signaling Pathways Affected by Tubulin Inhibitors

Disruption of microtubule dynamics by tubulin inhibitors triggers a cascade of signaling events, primarily leading to mitotic arrest and apoptosis.

References

- 1. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]

- 2. A high-throughput model for screening anti-tumor agents capable of promoting polymerization of tubulin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MTT (Assay protocol [protocols.io]

- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Tubulin Polymerization-IN-50

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin polymerization-IN-50, also identified as compound 7n, is a potent small molecule inhibitor of tubulin polymerization.[1] As a member of the benzimidazole class of compounds, it exerts its biological effects by disrupting the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell structure.[2][3] This disruption leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells, making it a compound of interest for cancer research and drug development.[1] These application notes provide detailed protocols for the use of this compound in cell culture for cytotoxicity, cell cycle analysis, and visualization of its effects on the microtubule network.

Mechanism of Action

This compound functions by binding to β-tubulin, a subunit of the tubulin heterodimer. This binding event interferes with the polymerization of tubulin into microtubules. The inhibition of microtubule dynamics disrupts the formation and function of the mitotic spindle, a critical structure for the segregation of chromosomes during mitosis. Consequently, cells treated with this compound are unable to progress through the M phase of the cell cycle and undergo arrest in the G2/M phase.[1] Prolonged arrest at this checkpoint can trigger the intrinsic apoptotic pathway, leading to programmed cell death.

Quantitative Data

The inhibitory activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro cytotoxicity studies are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| SK-Mel-28 | Melanoma | 5.05[1] |

| SK-Mel-28 | Melanoma | 2.55 - 17.89* |

*Note: A study reported IC50 values for a series of benzimidazole derivatives, with compounds 7n and 7u showing a range of 2.55 to 17.89 µM against SK-Mel-28 cells.[4] It is also noted that these compounds displayed a 5-fold lower cytotoxicity towards normal rat kidney epithelial NRK52E cells, indicating a degree of selectivity for cancer cells.[4]

Experimental Protocols

Cell Viability (Cytotoxicity) Assay

This protocol is to determine the cytotoxic effects of this compound on cancer cells using a metabolic activity assay such as MTS or PrestoBlue.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO (for stock solution)

-

96-well cell culture plates

-

MTS or PrestoBlue reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with complete cell culture medium to achieve the desired final concentrations.

-

Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest compound concentration.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Assay: Add the MTS or PrestoBlue reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

Materials:

-

Purified tubulin protein

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

Glycerol (as a polymerization enhancer)

-

This compound

-

96-well plate (half area)

-

Temperature-controlled plate reader

Procedure:

-

Reaction Mix Preparation: On ice, prepare a reaction mixture containing tubulin protein in polymerization buffer with GTP and glycerol.

-

Compound Addition: Add different concentrations of this compound or vehicle control (DMSO) to the reaction mixture in the wells of a pre-warmed 96-well plate.

-

Initiate Polymerization: Transfer the plate to a plate reader pre-warmed to 37°C to initiate polymerization.

-

Monitor Polymerization: Measure the absorbance at 340 nm every 60 seconds for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the inhibition of tubulin polymerization relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the DNA content and the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the effects of this compound on the microtubule network within cells.

Materials:

-

Cells cultured on coverslips

-

This compound

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., anti-α-tubulin)

-

Fluorescently-labeled secondary antibody

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with this compound for the desired time.

-

Fixation: Fix the cells with fixation buffer.

-

Permeabilization: Permeabilize the cells with permeabilization buffer.

-

Blocking: Block non-specific antibody binding with blocking buffer.

-

Antibody Incubation: Incubate with the primary antibody, followed by incubation with the fluorescently-labeled secondary antibody.

-

Nuclear Staining: Stain the nuclei with DAPI.

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

Troubleshooting

-

Low Cytotoxicity: Ensure the compound is fully dissolved in the stock solution. Increase the incubation time or the concentration range of the compound.

-

High Variability in Assays: Ensure accurate and consistent pipetting. Use replicate wells or samples to assess variability. Check for cell contamination.

-

No Effect on Tubulin Polymerization: Verify the quality and activity of the purified tubulin. Ensure the polymerization buffer and GTP are fresh.

-

Weak Immunofluorescence Signal: Optimize antibody concentrations and incubation times. Ensure proper fixation and permeabilization.

Safety Precautions

This compound is a biologically active compound. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols: Tubulin Polymerization-IN-50 for Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Tubulin Polymerization-IN-50" is a placeholder name for a novel investigational compound. The data and protocols presented herein are a composite derived from published studies on various tubulin polymerization inhibitors with similar mechanisms of action and are intended to serve as a representative guide.

Introduction

Tubulin, a critical component of the cytoskeleton, plays a pivotal role in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic process of tubulin polymerization into microtubules and subsequent depolymerization is fundamental for the formation of the mitotic spindle during cell division. Disruption of this dynamic equilibrium is a well-established and effective strategy in cancer therapy. Tubulin polymerization inhibitors interfere with the assembly of tubulin dimers into microtubules, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[1][2][3]

This document provides a detailed protocol for the evaluation of "this compound," a representative novel tubulin polymerization inhibitor, in preclinical xenograft models of cancer. The included methodologies and data are based on established findings for similar compounds that target the colchicine binding site on β-tubulin.

Mechanism of Action

This compound is hypothesized to function as a microtubule-destabilizing agent. By binding to the colchicine site on β-tubulin, it prevents the polymerization of tubulin dimers into microtubules.[4] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, activation of the spindle assembly checkpoint, and ultimately, induction of apoptosis.[5][6]

Signaling Pathway of Tubulin Polymerization Inhibition

Caption: Mechanism of action for this compound.

Quantitative Data Summary

The following tables summarize representative data for potent tubulin polymerization inhibitors from various studies. This data provides a benchmark for the expected potency and efficacy of "this compound".

Table 1: In Vitro Activity of Representative Tubulin Polymerization Inhibitors

| Compound/Class | Target | IC50 (Tubulin Polymerization) | Cancer Cell Line | IC50 (Cell Viability) | Reference |

| CYT997 | Tubulin | ~3 µM | A549 (Lung) | Not Specified | [5] |

| Compound from Zhu et al. (2021) | Tubulin | <10 µM | Breast, Liver, Lung, Colon, Pancreatic Cancer | 0.170 - 1.193 µM | [7] |

| Thienopyridine Indole Derivative | Tubulin | 2.505 µM | MGC-803 (Gastric) | 1.61 nM | [8] |

| OAT-449 | Tubulin | ~3 µM | HT-29 (Colorectal) | 6 - 30 nM | [6] |

| T115 | Tubulin | Not Specified | HT-29 (Colorectal) | Low nM range | [1] |

| Indole-based Inhibitor | Tubulin | 3.3 µM | MCF-7 (Breast), A549 (Lung) | 0.48 - 0.97 µM | [2] |

Table 2: In Vivo Efficacy of Representative Tubulin Polymerization Inhibitors in Xenograft Models

| Compound/Class | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition | Reference |

| Compound from Wu et al. (2021) | SW620 (Colon) | Not Specified | 53.6% | [7] |

| Thienopyridine Indole Derivative | MGC-803 (Gastric) | 5 mg/kg, q.o.d., oral | 45.8% | [8] |

| Compound from Li, N. et al. (2023) | 4T1 (Breast) | 5, 10, or 20 mg/kg, q.o.d., i.v. | 49.2%, 58.1%, and 84.0% | [9] |

| OAT-449 | HT-29 (Colorectal) | 5 mg/kg, daily for 5 days, i.p. | Significant inhibition | [6] |

| T115 | HT-29 (Colorectal) | 90 mg/kg | Significant inhibition | [1] |

Experimental Protocol: Evaluation of this compound in a Human Tumor Xenograft Model

This protocol outlines the steps for assessing the in vivo anti-tumor activity of a novel tubulin polymerization inhibitor in a subcutaneous xenograft mouse model.

1. Materials and Reagents

-

Human cancer cell line (e.g., MGC-803, HT-29, MDA-MB-231)[6][8][10]

-

Cell culture medium (e.g., RPMI-1640, DMEM) with supplements (FBS, penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel or Cultrex BME[11]

-

This compound

-

Vehicle solution (e.g., saline, 5% DMSO in corn oil)

-

6-8 week old female athymic nude mice (BALB/c nude or similar)

-

Sterile syringes and needles (27-30 gauge for injection, 18 gauge for tissue suspension)

-

Calipers

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for tissue collection

-

Formalin and other fixatives for histology

-

Reagents for protein extraction and analysis (e.g., RIPA buffer, protease inhibitors)

2. Cell Culture and Preparation

-

Culture the selected human cancer cell line according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.[10]

-

On the day of implantation, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

3. Animal Handling and Tumor Implantation

-

Acclimatize the mice for at least one week before the start of the experiment.

-

Anesthetize the mice.

-

Inject 0.1 mL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.

-

Monitor the mice for tumor growth.

4. Treatment Protocol

-

Once the tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Prepare the dosing solutions of this compound in the appropriate vehicle.

-

Administer the compound and vehicle according to the planned dosing schedule (e.g., intraperitoneally, intravenously, or orally) and dose levels determined from prior toxicity studies.

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

5. Endpoint and Tissue Collection

-

Continue the treatment for the specified duration (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size as per institutional guidelines.

-

At the end of the study, euthanize the mice.

-

Excise the tumors, weigh them, and photograph them.

-

Divide the tumor tissue for various analyses:

-

Fix a portion in 10% neutral buffered formalin for histopathological analysis (H&E staining) and immunohistochemistry (e.g., for Ki-67, cleaved caspase-3).

-

Snap-freeze a portion in liquid nitrogen for subsequent protein or RNA analysis (e.g., Western blotting for cell cycle and apoptosis markers).

-

6. Data Analysis

-